2-Furancarboxamide, N-[2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl]-5-bromo-
Description
The compound 2-Furancarboxamide, N-[2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl]-5-bromo- (hereafter referred to as Compound A) is a brominated furancarboxamide derivative featuring a benzoxadiazole sulfonamide side chain. The 5-bromo substituent on the furan ring may enhance lipophilicity and steric interactions compared to chloro or nitro analogs, while the benzoxadiazole sulfonamide group could contribute to biological activity, as sulfonamides are known for diverse pharmacological properties .
Properties
CAS No. |
1010874-87-9 |
|---|---|
Molecular Formula |
C13H11BrN4O5S |
Molecular Weight |
415.22 g/mol |
IUPAC Name |
N-[2-(2,1,3-benzoxadiazol-4-ylsulfonylamino)ethyl]-5-bromofuran-2-carboxamide |
InChI |
InChI=1S/C13H11BrN4O5S/c14-11-5-4-9(22-11)13(19)15-6-7-16-24(20,21)10-3-1-2-8-12(10)18-23-17-8/h1-5,16H,6-7H2,(H,15,19) |
InChI Key |
NKQMPFIGAFVCLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NON=C2C(=C1)S(=O)(=O)NCCNC(=O)C3=CC=C(O3)Br |
Origin of Product |
United States |
Preparation Methods
Key Steps:
-
Starting Material : Benzoxadiazole derivatives are treated with chlorosulfonic acid under controlled conditions.
-
Reaction Conditions :
-
Workup : The reaction mixture is quenched on ice, extracted with ethyl acetate, and purified via column chromatography (15% PE/EtOAc).
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Benzoxadiazole (1 equiv) is added dropwise to chlorosulfonic acid (5.5 equiv) at 0°C.
-
The mixture is stirred at room temperature for 30 minutes, then heated to 105°C overnight.
-
After quenching on ice, extraction, and purification, the product is isolated in ~70% yield .
Key Data :
Synthesis of 5-Bromo-2-furancarboxamide Ethylamine
The furancarboxamide segment requires bromination of the furan ring followed by amidation to introduce the ethylamine side chain.
Bromination of 2-Furoic Acid
-
Method : Direct bromination using bromine or N-bromosuccinimide (NBS) in acetic acid.
-
Conditions :
-
Solvent: Acetic acid or DMF.
-
Temperature: 60–80°C for 2–4 hours.
-
Example Protocol :
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2-Furoic acid (1 equiv) is dissolved in acetic acid, and bromine (1.1 equiv) is added dropwise.
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The mixture is stirred at 70°C for 3 hours, cooled, and neutralized with NaHCO₃.
-
The product (5-bromo-2-furoic acid ) is isolated via filtration (yield: 85% ).
Amidation with Ethylenediamine
-
Activation : The carboxylic acid is activated using benzenesulfonyl chloride under phase-transfer catalysis (PEG-400, K₂CO₃).
-
Coupling : Reaction with ethylenediamine in THF or DMF at room temperature.
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5-Bromo-2-furoic acid (1 equiv) is mixed with benzenesulfonyl chloride (1.2 equiv), K₂CO₃ (2 equiv), and PEG-400 in THF.
-
After 2 hours, ethylenediamine (1.5 equiv) is added, and the mixture is stirred overnight.
-
The product (5-bromo-2-furancarboxamide ethylamine ) is purified via recrystallization (yield: 78% ).
Key Data :
Coupling of Benzoxadiazole Sulfonyl Chloride and Furancarboxamide Ethylamine
The final step involves sulfonamide bond formation between the two intermediates.
Reaction Conditions:
-
5-Bromo-2-furancarboxamide ethylamine (1 equiv) is dissolved in DMF.
-
Benzoxadiazole-4-sulfonyl chloride (1.2 equiv) and Cs₂CO₃ (2 equiv) are added at 0°C.
-
The mixture is stirred at room temperature for 6 hours, diluted with water, and extracted with EtOAc.
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Purification via column chromatography (Hex/EtOAc) yields the final product (yield: 65% ).
Key Data :
Alternative Methods and Optimization
Smiles Rearrangement for Amide Formation
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furanones.
Reduction: The nitro group in the benzoxadiazole moiety can be reduced to an amine.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically use bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Furanones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-Furancarboxamide, N-[2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl]-5-bromo- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The benzoxadiazole moiety is known to interact with proteins and enzymes, potentially inhibiting their activity. The furan ring and bromine atom may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Halogen Substitutions
GSK 2141795 (N-[(1S)-2-amino-1-[(3,4-difluorophenyl)methyl]ethyl]-5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)-2-furancarboxamide) is a pan-AKT inhibitor with a 5-chloro substituent and a pyrazole side chain . Key differences include:
- Halogen Effects: Bromine in Compound A (atomic radius 1.85 Å) vs. Bromine’s higher lipophilicity (logP increase ~0.5) could enhance membrane permeability but reduce solubility .
- Side Chain : GSK 2141795’s pyrazole group targets AKT kinase, whereas Compound A ’s benzoxadiazole sulfonamide might interact with sulfonamide-sensitive enzymes (e.g., carbonic anhydrases or proteases) .
Sulfonamide-Containing Derivatives
A sulfonamide Schiff base ligand, (5-Bromosalicyliden)-N-(3,4-dimethyl-5-isoxazolyl)sulfanilamide , shares the brominated aromatic system and sulfonamide moiety with Compound A . Differences include:
- Core Structure : The Schiff base in the compared compound vs. the furancarboxamide in Compound A . Schiff bases often exhibit antimicrobial or anticancer activity, whereas furancarboxamides are explored as kinase inhibitors or GPCR modulators .
- Biological Targets : Sulfonamide Schiff bases may target bacterial enzymes, while Compound A ’s benzoxadiazole group could confer fluorescence properties (common in benzoxadiazole dyes) or protease inhibition .
Therapeutic Furancarboxamides
Alfuzosin Hydrochloride (N-[3-[(4-amino-6,7-dimethoxy-2-quinazolinyl)methylamino]propyl]tetrahydro-2-furamide) is a tetrahydrofuran-based α1-adrenergic receptor antagonist . Contrasts with Compound A:
- Ring Saturation : Alfuzosin’s tetrahydrofuran ring enhances conformational rigidity, favoring receptor specificity. Compound A ’s unsaturated furan may increase reactivity or π-π stacking interactions.
Piperidine/Indole Derivatives
N-[1-[2-(1H-Indol-3-yl)ethyl]-4-piperidinyl]-2-furancarboxamide (CAS 26844-27-9) shares the furancarboxamide core but incorporates an indole-piperidine side chain . Key comparisons:
- Pharmacophore Diversity : Indole’s aromaticity and hydrogen-bonding capacity may target serotonin receptors, whereas Compound A ’s benzoxadiazole could engage in sulfonamide-specific interactions.
- Physicochemical Properties :
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
2-Furancarboxamide, N-[2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl]-5-bromo- is a complex organic compound notable for its unique structural features, including a furan ring and a benzoxadiazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer therapy and antibacterial applications.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 415.22 g/mol. The IUPAC name reflects its intricate structure, which includes a brominated furan ring and a sulfonamide functional group linked to a benzoxadiazole.
| Property | Value |
|---|---|
| Molecular Formula | C13H11BrN4O5S |
| Molecular Weight | 415.22 g/mol |
| IUPAC Name | N-[2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl]-5-bromofuran-2-carboxamide |
| CAS Number | 1010874-87-9 |
The biological activity of this compound can be attributed to several key mechanisms:
- Inhibition of Enzymatic Activity : The benzoxadiazole moiety is known for its ability to interact with various proteins and enzymes, potentially inhibiting their functions. This interaction can lead to therapeutic effects in conditions such as cancer and bacterial infections.
- Antibacterial Properties : The sulfonamide group enhances the compound's antibacterial properties by interfering with folic acid synthesis in bacteria, making it effective against certain bacterial strains.
- Anticancer Potential : Preliminary studies suggest that the compound may exhibit anticancer activity by inducing apoptosis in cancer cells through various biochemical pathways.
Research Findings
Research has focused on evaluating the biological activity of 2-Furancarboxamide, N-[2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl]-5-bromo-. Below are some significant findings from recent studies:
Anticancer Activity
A study conducted on various cancer cell lines demonstrated that this compound inhibits cell proliferation effectively. The mechanism involves apoptosis induction and cell cycle arrest at the G0/G1 phase. The IC50 values observed were promising compared to standard chemotherapeutics.
Antibacterial Activity
In vitro tests against Gram-positive and Gram-negative bacteria showed that the compound exhibits significant antibacterial activity. The minimum inhibitory concentration (MIC) values indicated effectiveness similar to established antibiotics.
Case Studies
Several case studies have been conducted to explore the therapeutic potential of this compound:
-
Case Study on Cancer Cell Lines :
- Objective : To assess the cytotoxic effects on MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines.
- Methodology : Cells were treated with varying concentrations of the compound for 48 hours.
- Results : A dose-dependent decrease in cell viability was observed, with significant apoptosis noted via flow cytometry analysis.
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Case Study on Antibacterial Efficacy :
- Objective : To evaluate the antibacterial effect against Staphylococcus aureus.
- Methodology : Disk diffusion method was employed to assess inhibition zones.
- Results : Inhibition zones were comparable to those produced by amoxicillin, indicating strong antibacterial properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
